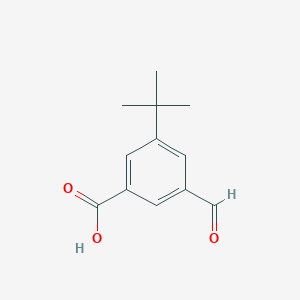![molecular formula C19H16Cl2FN3O3 B13653528 7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of indole derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different substituents.
5-fluoro-1H-indole-2-carboxylic acid: Another indole derivative with a fluoro substituent but lacking the complex combination of substituents found in the target compound.
Uniqueness
The uniqueness of 7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H16Cl2FN3O3 |
|---|---|
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H16Cl2FN3O3/c1-8-3-10-9-5-14(22)12(20)6-15(9)24-18(10)19(23-8)11-4-13(21)17(28-2)7-16(11)25(26)27/h4-8,19,23-24H,3H2,1-2H3 |
Clave InChI |
GKLVJGQIEHUUDF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C(N1)C3=CC(=C(C=C3[N+](=O)[O-])OC)Cl)NC4=CC(=C(C=C24)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)


![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)

![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)
![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)




![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
